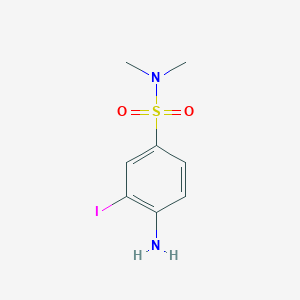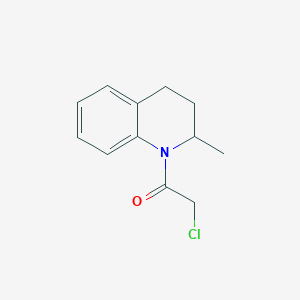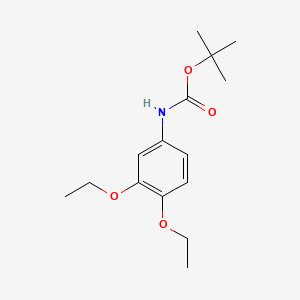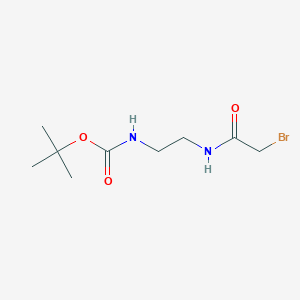
4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide serves as a key intermediate in the synthesis of various compounds. Its structure and properties have been elucidated through elemental analysis, IR, 1H-NMR, and mass spectra, demonstrating its versatility in chemical reactions. For instance, it has been used in the synthesis of heteroaromatic compounds with antimicrobial and antifungal activities (Aal, El-Maghraby, Hassan, & Bashandy, 2007). Additionally, its derivatives have been structurally characterized, revealing insights into their molecular and electronic structures, which are vital for understanding their reactivity and potential applications (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Photodynamic Therapy and Cancer Treatment
One of the most promising applications of derivatives of this compound is in photodynamic therapy for cancer treatment. Certain compounds synthesized from it have shown remarkable potential as Type II photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for the effective treatment of cancer using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Reactivity and Potential as an Oxidant
The compound and its derivatives have been explored for their oxidative reactivity. For instance, N-(2-iodylphenyl)tosylamides and 2-iodylphenyl tosylate have been prepared and analyzed, revealing potential applications as hypervalent iodine oxidants due to their excellent solubility in organic solvents (Mailyan, Geraskin, Nemykin, & Zhdankin, 2009).
Applications in Organic Synthesis
In organic synthesis, this compound derivatives have been utilized in various reactions. For example, its conversion by n-butyllithium to ortho-lithiosulfonamide, followed by condensation with electrophilic compounds, has opened pathways for synthesizing carbinols, imines, amides, and acids (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969).
Role in Molecular Structure Analysis
Investigations into the molecular structures of certain derivatives of this compound have provided valuable insights into the field of crystallography and polymorphism. These studies contribute significantly to our understanding of molecular conformations and interactions (Bar & Bernstein, 1985).
Propriétés
IUPAC Name |
4-amino-3-iodo-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2S/c1-11(2)14(12,13)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUNMLPUBLNQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619856 | |
| Record name | 4-Amino-3-iodo-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18229-61-3 | |
| Record name | 4-Amino-3-iodo-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate](/img/structure/B3059375.png)





![Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3059384.png)
![1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro-](/img/structure/B3059388.png)
![3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine](/img/structure/B3059389.png)



![Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-](/img/structure/B3059397.png)